molecular formula C15H10ClF3O2 B14445538 1-{3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl}ethan-1-one CAS No. 78540-56-4

1-{3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl}ethan-1-one

Katalognummer: B14445538
CAS-Nummer: 78540-56-4
Molekulargewicht: 314.68 g/mol
InChI-Schlüssel: IYJUSEIUEAAZGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl}ethan-1-one is an organic compound characterized by the presence of a chloro and trifluoromethyl group attached to a phenoxyphenyl ethanone structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl}ethan-1-one typically involves the reaction of 2-chloro-4-(trifluoromethyl)phenol with 3-bromophenyl ethanone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions: 1-{3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.

    Substitution: The chloro and trifluoromethyl groups can undergo nucleophilic substitution reactions, where nucleophiles replace these groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Derivatives with nucleophilic groups replacing chloro or trifluoromethyl groups.

Wissenschaftliche Forschungsanwendungen

1-{3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl}ethan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-{3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl}ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, its trifluoromethyl group can enhance binding affinity and selectivity towards certain targets, leading to potent biological effects.

Vergleich Mit ähnlichen Verbindungen

  • 2-Chloro-4-(trifluoromethyl)phenol
  • 4-(Trifluoromethyl)benzylamine
  • 1-Chloro-4-(trifluoromethyl)benzene

Comparison: 1-{3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl}ethan-1-one stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties. Compared to similar compounds, it offers enhanced reactivity and potential for diverse applications, making it a valuable compound in various research and industrial contexts.

Eigenschaften

CAS-Nummer

78540-56-4

Molekularformel

C15H10ClF3O2

Molekulargewicht

314.68 g/mol

IUPAC-Name

1-[3-[2-chloro-4-(trifluoromethyl)phenoxy]phenyl]ethanone

InChI

InChI=1S/C15H10ClF3O2/c1-9(20)10-3-2-4-12(7-10)21-14-6-5-11(8-13(14)16)15(17,18)19/h2-8H,1H3

InChI-Schlüssel

IYJUSEIUEAAZGU-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC(=CC=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.